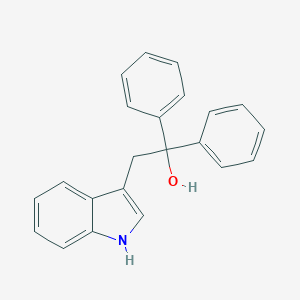
N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, commonly known as MBZP, is a compound that belongs to the class of benzodiazepines. It is a psychoactive drug that has been used for its anxiolytic and sedative effects.
Aplicaciones Científicas De Investigación
MBZP has been used in scientific research for various purposes. It has been found to be effective in reducing anxiety and inducing sedation in animal models. It has also been used to study the effects of benzodiazepines on the central nervous system and to investigate the role of GABA receptors in anxiety and sleep disorders.
Mecanismo De Acción
MBZP acts on the GABA-A receptor, which is a ligand-gated ion channel that mediates the effects of GABA, the major inhibitory neurotransmitter in the brain. It enhances the binding of GABA to the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and the sedative and anxiolytic effects of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of MBZP are similar to those of other benzodiazepines. It induces sedation, reduces anxiety, and has anticonvulsant and muscle relaxant properties. It also affects cognitive function, including memory and attention, and may cause drowsiness, dizziness, and impaired coordination.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MBZP has several advantages for lab experiments. It is easy to synthesize and has a well-established mechanism of action. It has been extensively studied in animal models and has been found to be effective in inducing sedation and reducing anxiety. However, there are also limitations to its use. It has a relatively short half-life and may require repeated administration to maintain its effects. It may also cause side effects, such as drowsiness and impaired coordination, which may affect the outcome of experiments.
Direcciones Futuras
There are several future directions for research on MBZP. One area of interest is the development of more potent and selective GABA-A receptor modulators that have fewer side effects. Another area of research is the investigation of the long-term effects of benzodiazepines on cognitive function and the risk of addiction and dependence. Additionally, the use of MBZP in the treatment of sleep disorders and anxiety disorders in humans warrants further investigation.
Conclusion
In conclusion, MBZP is a benzodiazepine compound that has been used in scientific research for its sedative and anxiolytic effects. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While MBZP has several advantages for lab experiments, its use should be carefully considered due to its potential side effects and the risk of addiction and dependence.
Métodos De Síntesis
The synthesis of MBZP involves the reaction of 6-methyl-2-aminobenzothiazole with acetylacetone, followed by the reaction of the resulting product with phenylhydrazine and pyrrolidine-2,3-dione. The final product is obtained by recrystallization from ethanol.
Propiedades
Nombre del producto |
N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide |
|---|---|
Fórmula molecular |
C19H17N3O2S |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H17N3O2S/c1-12-7-8-15-16(9-12)25-19(20-15)21-18(24)13-10-17(23)22(11-13)14-5-3-2-4-6-14/h2-9,13H,10-11H2,1H3,(H,20,21,24) |
Clave InChI |
PLSJFSHVBXQZNM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





methanone](/img/structure/B270740.png)




![2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270750.png)


![1-[(4-Chlorophenoxy)acetyl]piperidine](/img/structure/B270755.png)


